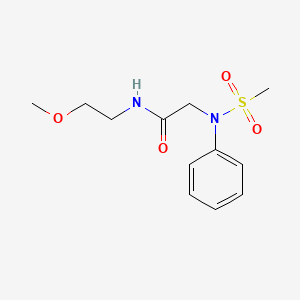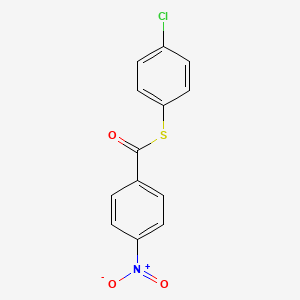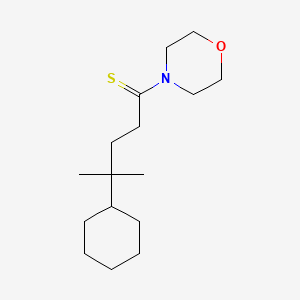
N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been extensively studied for its ability to inhibit glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various physiological and pathological processes.
Wirkmechanismus
The mechanism of action of N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide involves the inhibition of this compound, which is a serine/threonine kinase that plays a crucial role in various physiological and pathological processes. This compound is involved in the regulation of glycogen metabolism, gene expression, cell differentiation, and apoptosis. The inhibition of this compound by this compound leads to the modulation of these processes, which may have therapeutic implications.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are mainly related to its ability to inhibit this compound. The inhibition of this compound by this compound has been shown to have various effects such as the modulation of glycogen metabolism, the regulation of gene expression, the promotion of cell survival, and the inhibition of apoptosis. These effects may have therapeutic implications in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide in lab experiments is its ability to selectively inhibit this compound. This compound has been shown to have minimal off-target effects, which makes it a useful tool for studying the role of this compound in various physiological and pathological processes. However, one of the limitations of using this compound is its low solubility, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide. One of the main areas of focus is the development of more potent and selective this compound inhibitors that can be used for therapeutic purposes. Another area of interest is the investigation of the role of this compound in various diseases and the potential therapeutic implications of this compound inhibition. Additionally, the development of new methods for the synthesis and purification of this compound may improve its use in lab experiments.
Synthesemethoden
The synthesis of N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide involves the reaction of 2-amino-N-(2-methoxyethyl)-N-(methylsulfonyl)benzamide with phenyl isocyanate in the presence of a base. The resulting product is then purified through recrystallization to obtain a pure form of the compound.
Wissenschaftliche Forschungsanwendungen
N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, and cancer. The compound has been shown to inhibit this compound, which is involved in the pathogenesis of these diseases.
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-2-(N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-18-9-8-13-12(15)10-14(19(2,16)17)11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUAEVRKRPPHOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5,6-dimethoxy-1H-indol-2-yl)carbonyl]-beta-alanine](/img/structure/B5063446.png)
![3-allyl-5-{[1-(2-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5063450.png)


![1-(4,5-dimethyl-2-furyl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(4-pyridinylmethyl)methanamine](/img/structure/B5063467.png)
![N~2~-(2-ethoxyphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5063470.png)


![N-[(4-benzyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B5063497.png)
![N-{1-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B5063504.png)


![1-(2-furylmethyl)-4-[3-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5063518.png)
![3-({[3-(methoxycarbonyl)-5-methyl-4-(4-methylphenyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5063523.png)